2-Oxo-N,N'-diphenylhexanehydrazide
CAS No.: 30923-77-4
Cat. No.: VC0110652
Molecular Formula: C₁₈H₂₀N₂O₂
Molecular Weight: 296.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30923-77-4 |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.36 |
| IUPAC Name | 2-oxo-N,N'-diphenylhexanehydrazide |
| Standard InChI | InChI=1S/C18H20N2O2/c1-2-3-14-17(21)18(22)20(16-12-8-5-9-13-16)19-15-10-6-4-7-11-15/h4-13,19H,2-3,14H2,1H3 |
| SMILES | CCCCC(=O)C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2 |
Introduction
2-Oxo-N,N'-diphenylhexanehydrazide is a chemical compound belonging to the classes of hydrazobenzenes and phenylbutazones. It is characterized by a unique structure that includes a hexanoyl group attached to a diphenylhydrazide moiety. This compound has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol.
Synthesis of 2-Oxo-N,N'-diphenylhexanehydrazide
The synthesis of 2-Oxo-N,N'-diphenylhexanehydrazide typically involves the reaction of hexanoyl chloride with diphenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Scientific Research Applications
This compound has several scientific research applications:
-
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
-
Biology: It is used in studies related to enzyme inhibition and protein interactions.
-
Industry: It can be used in the production of specialty chemicals and materials.
Biological Activity
2-Oxo-N,N'-diphenylhexanehydrazide exhibits significant biological activity, particularly in the context of enzyme inhibition and protein interactions. Its unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Comparison with Similar Compounds
Similar compounds to 2-Oxo-N,N'-diphenylhexanehydrazide include other hydrazobenzenes and phenylbutazones, such as N-Phenylhydrazine, Phenylbutazone, and Diphenylhydrazine. The uniqueness of 2-Oxo-N,N'-diphenylhexanehydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume